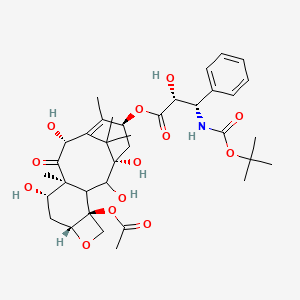
Desbenzoyl Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Desbenzoyl Docetaxel derivatives involves complex organic synthesis techniques, including the use of hypervalent iodine compounds for mild and selective oxidation processes. For instance, the synthesis of protected, esterification-ready Docetaxel side chains has been achieved through high-yield methods, showcasing the precision required in creating highly specific and stereocontrolled chemical structures (Kanazawa, Denis, & Greene, 1994).
Molecular Structure Analysis
The molecular structure of Desbenzoyl Docetaxel and its analogs, such as fluorine-containing derivatives, has been extensively studied to understand their conformations in various solvent systems. These studies, using techniques like NMR spectroscopy, have revealed the dynamic behavior of these molecules and the existence of multiple conformers, providing deep insights into their structural characteristics and the impact of modifications at the molecular level (Ojima, Kuduk, Chakravarty, Ourévitch, & Bégué, 1997).
Chemical Reactions and Properties
Desbenzoyl Docetaxel undergoes various chemical reactions, highlighting its reactivity and the potential for further chemical modifications. For instance, studies have shown that hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) are highly effective in oxidations adjacent to carbonyl functionalities, which is crucial for the synthesis and modification of compounds like Desbenzoyl Docetaxel (Nicolaou, Montagnon, Baran, & Zhong, 2002).
Physical Properties Analysis
The physical properties of Desbenzoyl Docetaxel, such as solubility and melting point, are critical for its formulation and application. Novel fluorinated docetaxel analogs, for example, have shown improved water solubility, which is a significant factor in their druggability and potential therapeutic applications (Hao, Liu, Xie, Zhou, & Sun, 2016).
Chemical Properties Analysis
The chemical properties of Desbenzoyl Docetaxel, including its reactivity and stability, are essential for understanding its behavior under different conditions. The role of hypervalent iodine reagents in organic synthesis, for example, highlights the versatility and reactivity of these compounds, providing a foundation for exploring the chemical properties of Desbenzoyl Docetaxel derivatives (Nicolaou, Baran, Zhong, Barluenga, Hunt, Kranich, & Vega, 2002).
Scientific Research Applications
Enhanced Efficacy in Prostate Cancer Therapy
A novel docetaxel derivative conjugated to Deslorelin, a luteinizing hormone-releasing hormone (LHRH) superagonist, was investigated for its potential to enhance Docetaxel's potency in vitro and in vivo against prostate cancer. This conjugate, by targeting the LHRH receptor, significantly increased the antiproliferative, apoptotic, and antitumor efficacy of Docetaxel in prostate cancer models, offering a promising approach to improve treatment outcomes (Sundaram et al., 2009).
Anti-Hepatoma Activity
Another study introduced a novel fluorinated docetaxel analog, N-De-tert-butoxycarbonyl-N-[2-(1,1,1-trifluoro-2-methyl)propyloxycarbonyl]-2-debenzoyl-2-(m-fluorobenzoyl)-docetaxel (4FDT), which demonstrated superior anti-hepatoma effects both in vitro and in vivo compared to Docetaxel. This compound showed not only a significant increase in water solubility but also reduced toxicity, highlighting its potential as a candidate drug for liver cancer treatment (Hao et al., 2016).
Nanotechnology-Enhanced Delivery Systems
The development of nanotechnology-based delivery systems for Docetaxel, including polymer-based, lipid-based, and inorganic nanoparticles, has shown potential to overcome the drug's solubility issues, reduce systemic toxicity, and improve tumor targeting. These nanoformulations, by enabling both passive and active targeting, present a promising strategy to enhance the therapeutic efficacy and safety profile of Docetaxel in cancer treatment (Zhang & Zhang, 2013).
Safety And Hazards
Docetaxel is considered hazardous and can cause skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity . It can also lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome .
Future Directions
Docetaxel has shown promise in various areas of cancer treatment. For instance, it has been suggested that docetaxel could be used to promote HDL (High-Density Lipoprotein) biogenesis and reduce atherosclerosis . Additionally, chitosan-based advanced materials for docetaxel delivery are being explored for future cancer theranostics .
properties
IUPAC Name |
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO13/c1-17-20(48-30(44)26(41)24(19-12-10-9-11-13-19)37-31(45)50-32(3,4)5)15-36(46)29(43)27-34(8,28(42)25(40)23(17)33(36,6)7)21(39)14-22-35(27,16-47-22)49-18(2)38/h9-13,20-22,24-27,29,39-41,43,46H,14-16H2,1-8H3,(H,37,45)/t20-,21-,22+,24-,25+,26+,27?,29?,34+,35-,36+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDHCOGJTZHCET-DJRRHBOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desbenzoyl Docetaxel | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

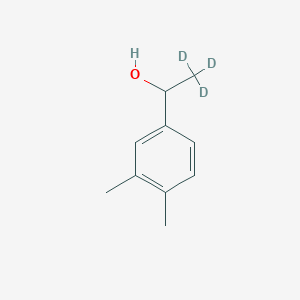
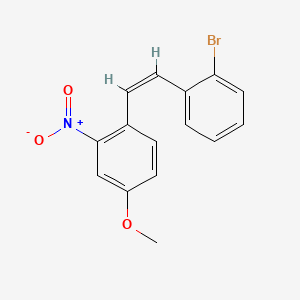
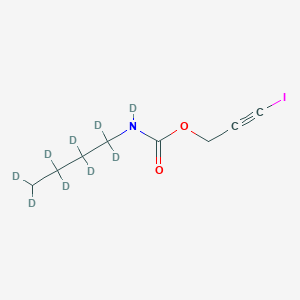

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
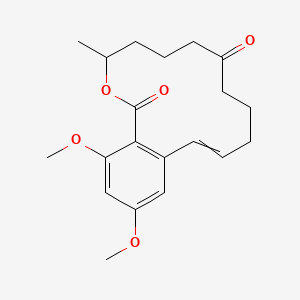
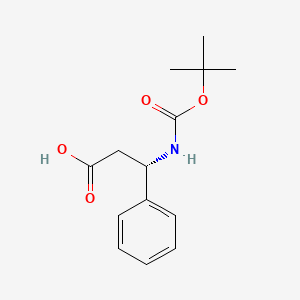
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

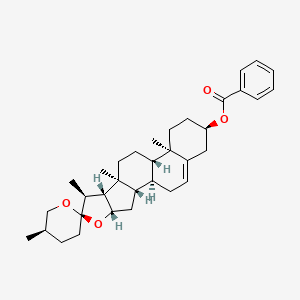
![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)
